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Compound of Interest

Compound Name: 2,4,6-Trimethoxybenzaldehyde

Cat. No.: B041885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-
trimethoxybenzaldehyde, a valuable aromatic aldehyde derivative. The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

This document is intended to serve as a critical resource for the identification, characterization,

and utilization of this compound in research and development.

Spectroscopic Data Summary
The structural elucidation of 2,4,6-trimethoxybenzaldehyde is confirmed through various

spectroscopic techniques. The key quantitative data are presented in the following tables for

easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 2,4,6-
trimethoxybenzaldehyde are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 2,4,6-Trimethoxybenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.351 Singlet 1H Aldehyde (-CHO)

6.078 Singlet 2H Aromatic (Ar-H)

3.880 Singlet 6H
Methoxy (-OCH₃) at

C2, C6

3.875 Singlet 3H
Methoxy (-OCH₃) at

C4

Solvent: CDCl₃, Frequency: 300 MHz, 399.65 MHz, or 89.56 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2,4,6-Trimethoxybenzaldehyde

Chemical Shift (δ) ppm Assignment

188.0 (approx.) Aldehyde Carbonyl (C=O)

165.0 (approx.) Aromatic Carbon (C-O)

160.0 (approx.) Aromatic Carbon (C-O)

106.0 (approx.) Aromatic Carbon (C-CHO)

90.0 (approx.) Aromatic Carbon (C-H)

56.0 (approx.) Methoxy Carbon (-OCH₃)

55.5 (approx.) Methoxy Carbon (-OCH₃)

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 2,4,6-Trimethoxybenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

2940-2830 Medium C-H Stretch (alkane)

2730 Medium C-H Stretch (aldehyde)

1680-1700 Strong, Sharp
C=O Stretch (aromatic

aldehyde)

1580-1600 Medium Aromatic C=C Ring Stretch

1100-1300 Strong Aryl Ether C-O Stretch

Note: The exact peak positions may vary slightly.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 2,4,6-Trimethoxybenzaldehyde

m/z Ion Method

196 [M]⁺ Electron Ionization (EI)[2]

181 [M-CH₃]⁺ EI

168 [M-CO]⁺ or [M-C₂H₄]⁺ EI

153 [M-CH₃-CO]⁺ EI

125 EI

97 EI

81 EI

69 EI

53 EI
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Molecular Weight: 196.20 g/mol [3][4][5]

Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen

framework of the molecule.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 2,4,6-trimethoxybenzaldehyde for ¹H

NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.75 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrument Setup: The sample solution is transferred to a 5 mm NMR tube. The tube is

placed in the NMR spectrometer.

Data Acquisition: The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a

standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse

sequence is used to obtain singlets for each carbon atom. The spectra are referenced to the

TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,4,6-trimethoxybenzaldehyde by

measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid 2,4,6-trimethoxybenzaldehyde is placed

directly onto the ATR crystal.

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background
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spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 2,4,6-
trimethoxybenzaldehyde.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized under high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺).

Fragmentation: The high energy of the electron beam often causes the molecular ion to

fragment into smaller, charged species.

Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer and detected, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4,6-trimethoxybenzaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b041885#2-4-6-trimethoxybenzaldehyde-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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